[4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-6-yl)methanone
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Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: is a complex organic compound that features both indole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole nucleus, a common structural motif in many bioactive molecules, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions involving appropriate chlorinated precursors .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution often uses reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions due to its structural similarity to naturally occurring indole derivatives .
Medicine: The compound has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various signaling pathways. The piperidine ring can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Haloperidol metabolite I: Contains a piperidine ring similar to the target compound.
Uniqueness: The combination of the indole and piperidine moieties in 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone provides a unique structural framework that enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C23H25ClN2O2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-6-yl)methanone |
InChI |
InChI=1S/C23H25ClN2O2/c1-16(2)26-12-9-17-3-4-18(15-21(17)26)22(27)25-13-10-23(28,11-14-25)19-5-7-20(24)8-6-19/h3-9,12,15-16,28H,10-11,13-14H2,1-2H3 |
InChI Key |
MXYPUIQOHNRKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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